molecular formula C8H7ClF2O4S B1530366 5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride CAS No. 929341-63-9

5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride

Cat. No.: B1530366
CAS No.: 929341-63-9
M. Wt: 272.65 g/mol
InChI Key: GKBGCCRDZZXVHV-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a benzene ring substituted with difluoromethoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride typically involves the introduction of the difluoromethoxy and methoxy groups onto a benzene ring, followed by the sulfonylation reaction to introduce the sulfonyl chloride group. The reaction conditions often require the use of chlorinating agents and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as catalytic reactions and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride involves its reactivity with nucleophiles and other chemical species. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethoxy)-2-methoxybenzenesulfonyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-(difluoromethoxy)-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O4S/c1-14-6-3-2-5(15-8(10)11)4-7(6)16(9,12)13/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBGCCRDZZXVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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